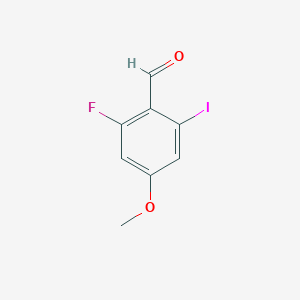

2-Fluoro-6-iodo-4-methoxybenzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

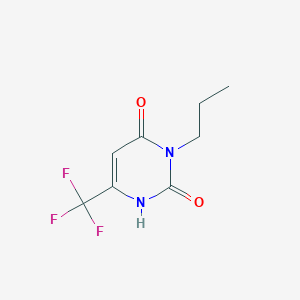

2-Fluoro-6-iodo-4-methoxybenzaldehyde is a chemical compound with the CAS Number: 2384659-20-3 . It has a molecular weight of 280.04 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H6FIO2/c1-12-5-2-7 (9)6 (4-11)8 (10)3-5/h2-4H,1H3 . The InChI key is VTZBWALMHHVINP-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point range of 57.0°C to 60.0°C . It appears as a tan to white color .Aplicaciones Científicas De Investigación

Fluorogenic Aldehydes in Monitoring Chemical Reactions

A study developed a fluorogenic aldehyde bearing a 1,2,3-triazole moiety, useful for monitoring aldol reactions through fluorescence increase. This highlights the potential of fluorinated aldehydes in real-time reaction monitoring, offering insights into reaction kinetics and mechanism analysis. The research suggests that the fluorogenic properties of such aldehydes, when modified appropriately, can serve as valuable tools in chemical synthesis and analysis (Guo & Tanaka, 2009).

Anticancer Activity of Fluorinated Compounds

Another research avenue involves the synthesis of fluorinated benzaldehydes and their application in developing anticancer agents. For example, the synthesis and anticancer activity of fluorinated analogues of combretastatin A-4 were explored, demonstrating the crucial role of fluorinated compounds in medicinal chemistry. The study shows that fluorination can enhance the biological activity of compounds, offering a pathway for the development of new anticancer drugs (Lawrence et al., 2003).

Bioconversion Potential in Producing Novel Compounds

Research on the bioconversion potential of the fungus Bjerkandera adusta with fluorinated substrates showcased the ability to produce novel halogenated aromatic compounds. This study illustrates the potential of using fluorinated aldehydes in biotechnological applications to synthesize new chemical entities, expanding the toolbox for developing unique compounds with potential industrial and pharmaceutical applications (Lauritsen & Lunding, 1998).

Synthesis of Fluorinated Phenols for Radiotracer Development

The synthesis of 4-[18F]fluoroguaiacol from 2-methoxy-4-nitrobenzaldehyde, using a nucleophilic aromatic substitution followed by oxidation, highlights the application of fluorinated aldehydes in developing radiotracers for PET imaging. This research demonstrates the potential of fluorinated compounds in the field of diagnostic imaging, contributing to the advancement of non-invasive imaging techniques (Chakraborty & Kilbourn, 1991).

Fluorinated Microporous Materials for Gas Adsorption

The synthesis of fluorinated microporous polyaminals for carbon dioxide adsorption showcases the application of fluorinated aldehydes in material science, particularly in developing new materials for environmental management. This research underscores the potential of incorporating fluorinated components into polymers to enhance their gas adsorption properties, offering solutions for carbon capture and storage technologies (Li, Zhang, & Wang, 2016).

Safety and Hazards

2-Fluoro-6-iodo-4-methoxybenzaldehyde may cause skin irritation, respiratory irritation, and serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray. If it comes in contact with the skin, wash with plenty of soap and water. Wear protective gloves, clothing, eye protection, and face protection. If it gets in the eyes, rinse cautiously with water .

Propiedades

IUPAC Name |

2-fluoro-6-iodo-4-methoxybenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FIO2/c1-12-5-2-7(9)6(4-11)8(10)3-5/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTZBWALMHHVINP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)I)C=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FIO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-Phenoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2943331.png)

![N-{3-[1-(2-chloro-N-methylacetamido)ethyl]phenyl}benzamide](/img/structure/B2943334.png)

![N-(3-chlorophenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2943335.png)

![2-(benzo[d]isoxazol-3-yl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide](/img/structure/B2943339.png)

![3-Bromo-4-(5-chloromethyl-[1,2,4]oxadiazol-3-yl)-pyridine](/img/structure/B2943340.png)

![N-[1-(Aminomethyl)cyclohexyl]-3-(2,3-dihydro-1H-inden-1-yl)propanamide;hydrochloride](/img/structure/B2943343.png)

![2-(3-(4-chlorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2943347.png)